

Ceranib-1: A Technical Guide to its Structural and Functional Analysis

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Compound of Interest

Compound Name: Ceranib1

Cat. No.: B1365448

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Introduction

Ceranib-1 is a potent, specific, and cell-permeable inhibitor of neutral ceramidases, the enzymes responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this key step in sphingolipid metabolism, Ceranib-1 leads to the intracellular accumulation of ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and senescence. This has positioned Ceranib-1 as a valuable tool for studying the intricate roles of ceramide signaling and as a potential therapeutic agent in oncology and other diseases characterized by dysregulated sphingolipid metabolism. This technical guide provides a comprehensive overview of the structural and functional analysis of Ceranib-1, including detailed experimental protocols and a summary of its effects on cellular signaling pathways.

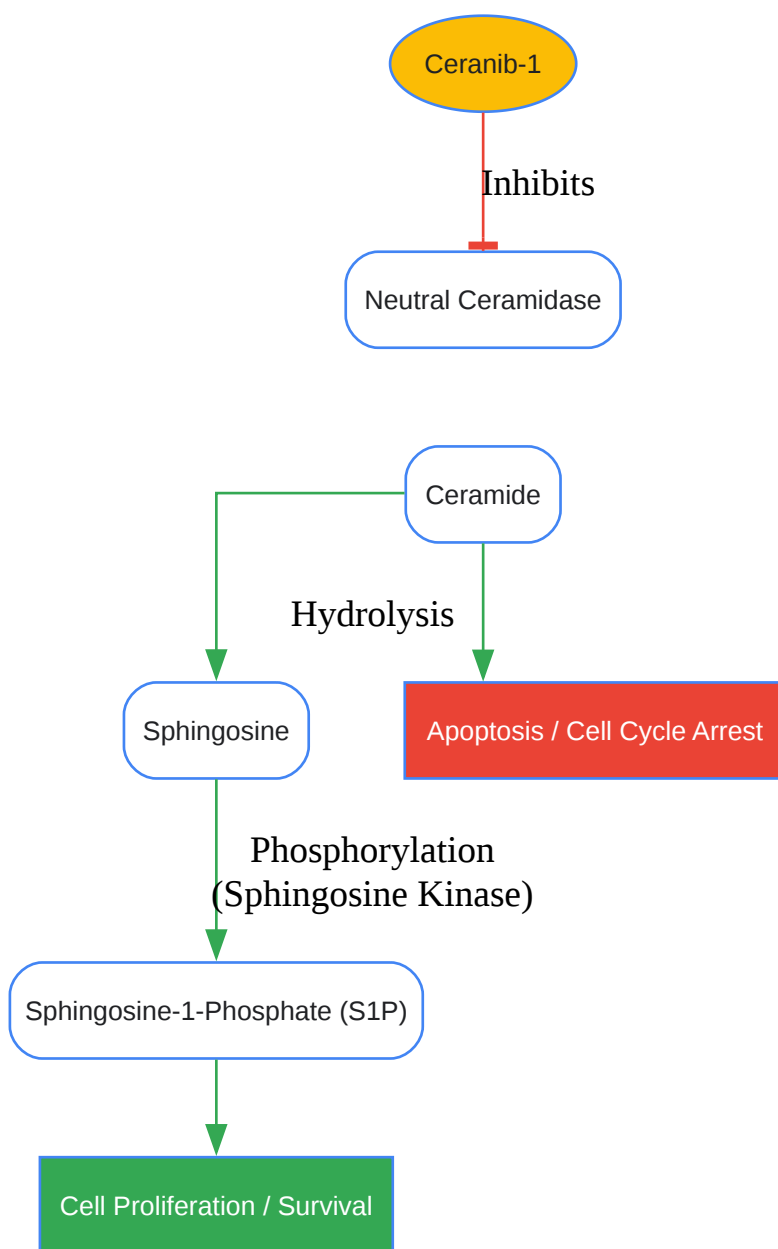
Chemical Structure and Properties

Ceranib-1, with the chemical name 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone, is a non-lipid small molecule inhibitor of ceramidase.^[1] Its structure is distinct from the natural substrate, ceramide, allowing for specific targeting of the enzyme's active site.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₁ NO ₃	[2]
Molecular Weight	395.45 g/mol	[3]
CAS Number	328076-61-5	[3]

Mechanism of Action

Ceranib-1 exerts its biological effects by directly inhibiting the activity of neutral ceramidases. This inhibition leads to a shift in the cellular sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1] By preventing the breakdown of ceramide, Ceranib-1 promotes its accumulation, thereby driving cellular outcomes such as apoptosis and inhibition of proliferation.



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Figure 1: Mechanism of Action of Ceranib-1.

Quantitative Analysis of Ceranib-1 Activity

The inhibitory effects of Ceranib-1 have been quantified in various in vitro studies, primarily using cancer cell lines.

Parameter	Cell Line	Value	Reference
Ceramidase Inhibition			
IC ₅₀	SKOV3	55 µM	
Cell Proliferation Inhibition			
IC ₅₀	SKOV3	3.9 ± 0.3 µM	

Impact on Cellular Sphingolipid Levels

Treatment of cells with Ceranib-1 leads to significant alterations in the intracellular concentrations of key sphingolipids.

Sphingolipid	Cell Line	Treatment Conditions	Change	Reference
Total Ceramides	SKOV3	12.5 µM Ceranib-1	~32% increase	
C ₁₄ , C ₂₄ , C ₂₆ , C _{26:1} Ceramides	SKOV3	12.5 µM Ceranib-1	Accumulation	
Sphingosine	SKOV3	Dose-dependent	Decrease to 10% of control	
Sphingosine-1-Phosphate (S1P)	SKOV3	Dose-dependent	Decrease to 34% of control	

Experimental Protocols

Fluorogenic Ceramidase Assay

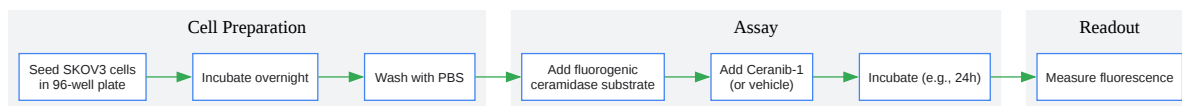
This assay measures the activity of cellular ceramidases using a synthetic fluorogenic substrate.

Materials:

- SKOV3 human ovarian cancer cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Fluorogenic ceramidase substrate (e.g., a derivative of umbelliferone)
- Ceranib-1
- 96-well plates
- Fluorescence plate reader

Procedure:

- Seed SKOV3 cells in a 96-well plate at a density of 1.8×10^4 cells/well and incubate overnight.
- Remove the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
- Add 100 μ L of fresh DMEM containing 16 μ M of the fluorogenic ceramidase substrate to each well.
- Immediately add Ceranib-1 at various concentrations (or DMSO as a vehicle control) to the wells.
- Incubate the plate at 37°C in a 5% CO₂ environment for the desired time (e.g., 24 hours).
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex: 355 nm, Em: 460 nm for umbelliferone-based substrates).
- Calculate the percentage of ceramidase inhibition relative to the vehicle control.



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Figure 2: Workflow for the Fluorogenic Ceramidase Assay.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

- SKOV3 cells
- DMEM with 10% FBS
- Ceranib-1
- 96-well plates
- MTS reagent
- Spectrophotometer (plate reader)

Procedure:

- Seed SKOV3 cells in a 96-well plate at a suitable density for proliferation assays (e.g., 4×10^3 cells/well).
- Allow cells to adhere overnight.
- Treat cells with various concentrations of Ceranib-1 (or vehicle control) for the desired duration (e.g., 72 hours).

- Add 20 μ L of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Sphingolipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the general steps for the extraction and quantification of cellular sphingolipids.

Materials:

- Ceranib-1 treated cells
- Internal standards for various sphingolipid species
- Solvents for extraction (e.g., methanol, chloroform, water)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

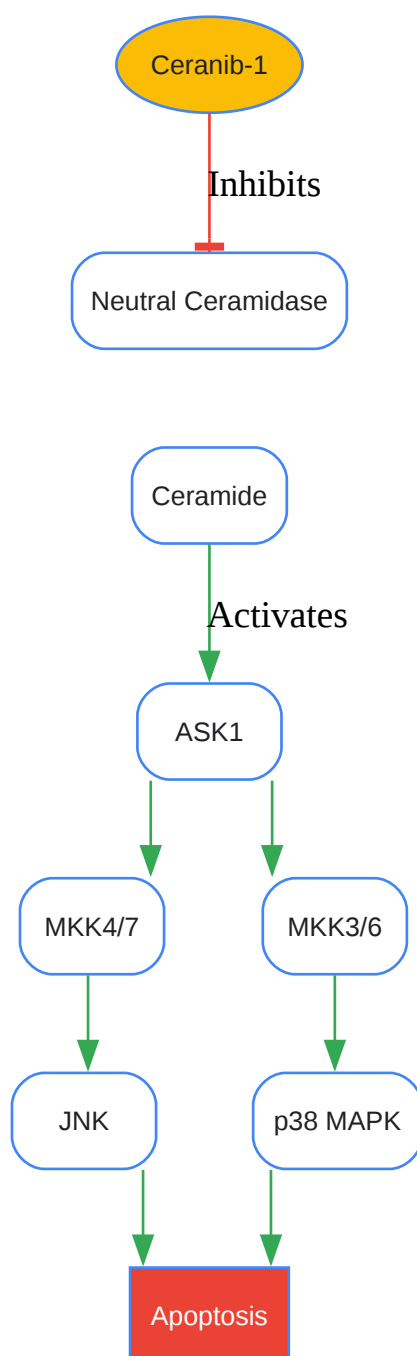
- Harvest cells and wash with cold PBS.
- Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method, including the addition of internal standards.
- Separate the lipid classes using liquid chromatography.
- Quantify the individual sphingolipid species using tandem mass spectrometry.
- Normalize the data to an internal standard and cell number or protein concentration.

Effects on Cellular Signaling Pathways

The accumulation of ceramide induced by Ceranib-1 triggers downstream signaling cascades that ultimately lead to apoptosis and cell cycle arrest.

Activation of Stress-Activated Protein Kinases (SAPK)/JNK and p38 MAPK

Ceramide is a known activator of the ASK1-JNK/p38 MAPK signaling axis. This pathway is crucial for mediating cellular stress responses, including apoptosis.



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Figure 3: Ceranib-1-induced activation of JNK and p38 MAPK pathways.

Inhibition of the Akt Survival Pathway

Ceramide accumulation can lead to the inactivation of the pro-survival kinase Akt (Protein Kinase B). This is often mediated by ceramide-activated protein phosphatases, such as PP2A, which dephosphorylate and inactivate Akt.

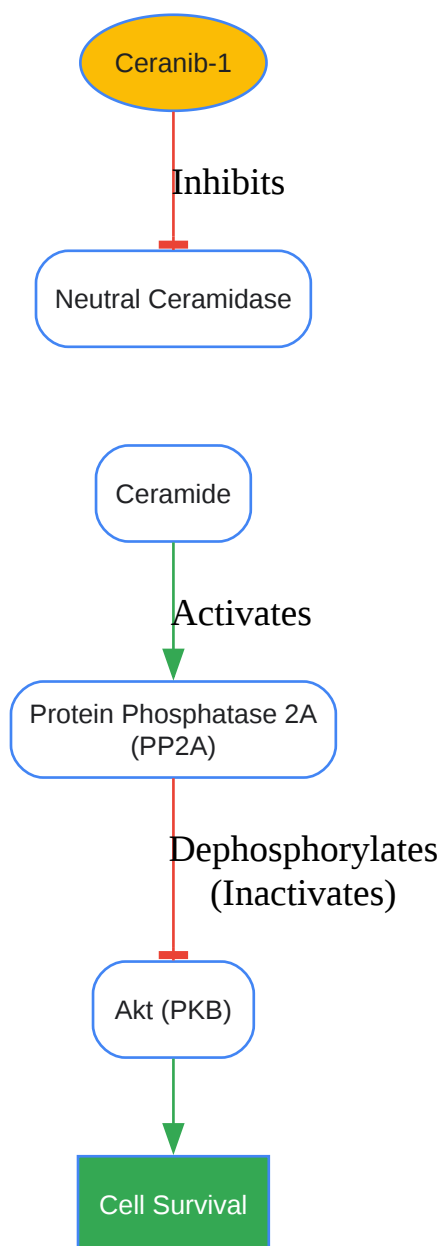
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Figure 4: Ceranib-1-mediated inhibition of the Akt signaling pathway.

Conclusion

Ceranib-1 is a critical research tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to potently and specifically inhibit neutral ceramidase allows for the controlled manipulation of the ceramide/S1P rheostat, providing valuable insights into the mechanisms governing cell fate. The detailed protocols and functional data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ceranib-1 in their studies and to explore its therapeutic potential. Further investigation into the precise molecular interactions of Ceranib-1 with ceramidase and the downstream effectors of ceramide signaling will continue to enhance our understanding of sphingolipid biology and its implications in health and disease.

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